Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride

Description

Structural Identity and Molecular Characterization

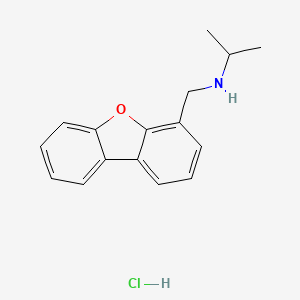

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride (CAS 1189685-80-0) is a structurally complex heterocyclic compound belonging to the dibenzofuran derivative family. Its molecular formula, C₁₆H₁₈ClNO , reflects a fusion of aromatic and aliphatic components, with a molecular weight of 275.78 g/mol . The core structure consists of a dibenzofuran scaffold—a fused bicyclic system comprising two benzene rings and a central furan oxygen atom—substituted at the 4-position with an isopropylamine group. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for laboratory and industrial applications.

The IUPAC name, N-(dibenzo[b,d]furan-4-ylmethyl)-2-propanamine hydrochloride , systematically describes its connectivity:

- Dibenzo[b,d]furan-4-ylmethyl : A dibenzofuran moiety substituted at the 4-position with a methylene bridge.

- 2-Propanamine : An isopropylamine group attached via the methylene bridge.

- Hydrochloride : A counterion stabilizing the protonated amine.

Spectroscopic characterization includes ¹H/¹³C NMR for verifying aromatic proton environments and mass spectrometry for molecular weight confirmation. X-ray crystallography, though not explicitly reported for this compound, would reveal planar dibenzofuran rings and tetrahedral geometry at the nitrogen center, typical of secondary amines.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈ClNO | |

| Molecular Weight | 275.78 g/mol | |

| CAS Registry Number | 1189685-80-0 | |

| XLogP3 (Predicted) | ~3.5 (moderate lipophilicity) |

Historical Development of Dibenzofuran Chemistry

Dibenzofuran chemistry originated in the late 19th century with the isolation of the parent compound from coal tar. Early 20th-century studies focused on its thermal stability and electrophilic substitution patterns, paving the way for derivatives like halogenated dibenzofurans. The synthesis of amine-functionalized dibenzofurans, however, emerged more recently, driven by demand for bioactive molecules and fluorescent probes.

Key milestones include:

- 1980s–1990s : Development of Pd-catalyzed cross-coupling methods enabled functionalization at specific dibenzofuran positions.

- 2000s : Advances in C–H activation permitted direct introduction of amine groups without pre-functionalization.

- 2010s–Present : Application of dibenzofuran amines in medicinal chemistry (e.g., serotonin receptor modulators) and materials science.

This compound’s synthesis likely leverages Negishi coupling or Pd(II)-catalyzed cyclization , methods refined post-2010 for constructing dibenzofuran-amino acid hybrids.

Nomenclature and Classification Systems

The compound’s nomenclature adheres to IUPAC guidelines :

- Parent structure : Dibenzo[b,d]furan (rings labeled per fusion positions).

- Substituents : A methyl-isopropylamine group at position 4.

- Salt form : Hydrochloride, indicating protonation at the amine.

Classification systems categorize it as:

Position in Dibenzofuran Derivative Family

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride occupies a niche within the dibenzofuran family, distinguished by its amine functionality . Comparatively:

Properties

IUPAC Name |

N-(dibenzofuran-4-ylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c1-11(2)17-10-12-6-5-8-14-13-7-3-4-9-15(13)18-16(12)14;/h3-9,11,17H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYQFGNFBJKFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C2C(=CC=C1)C3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride typically involves the reaction of dibenzofuran with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride in high purity .

Industrial Production Methods: In an industrial setting, the production of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium on carbon.

Major Products Formed:

Oxidation: Oxidized derivatives of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride.

Reduction: Reduced derivatives of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride.

Substitution: Substituted products with various functional groups.

Scientific Research Applications

Biochemical Research

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is utilized in proteomics and biochemical assays due to its ability to interact with various biological targets. Its binding affinity with proteins and enzymes can be explored for understanding cellular processes and developing new therapeutic strategies.

Pharmaceutical Development

The compound shows promise in drug development, particularly in the context of targeting specific diseases. Preliminary studies suggest that it may have applications in treating conditions related to protein misfolding, such as amyloidosis, by stabilizing protein structures .

Interaction Studies

Research indicates that dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride can interact with various biological macromolecules, which may lead to the development of new drugs aimed at modulating these interactions for therapeutic benefits. The compound's structural similarities with other biologically active molecules enhance its potential as a lead compound for further modifications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride:

- Stabilization of Protein Structures : Research has shown that compounds similar to dibenzofuran derivatives can stabilize protein structures, which is crucial for understanding diseases related to protein aggregation .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound suggest favorable absorption and distribution profiles in animal models, indicating its potential for oral bioavailability in therapeutic applications .

- Toxicity Assessments : Toxicological evaluations are essential for any pharmaceutical candidate. Initial toxicity studies indicate that dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride exhibits low toxicity levels in various animal models, making it a candidate for further development .

Mechanism of Action

The mechanism of action of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

- Dibenzofuran-4-ylmethyl-ethyl-amine hydrochloride

- Dibenzofuran-4-ylmethyl-methyl-amine hydrochloride

- Dibenzofuran-4-ylmethyl-butyl-amine hydrochloride

Comparison: Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is unique due to its specific structural features and functional properties. Compared to similar compounds, it exhibits distinct reactivity and interaction profiles, making it valuable for specific research applications. Its versatility and effectiveness in various scientific fields highlight its uniqueness among related compounds.

Biological Activity

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is a synthetic organic compound characterized by its unique dibenzofuran core and isopropyl amine functional group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article discusses the biological activity of dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₆H₁₈ClNO

- Molecular Weight : Approximately 275.78 g/mol

- Structure : The compound features a dibenzofuran core with an isopropyl amine group, enhancing its solubility and reactivity in biochemical applications.

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride exhibits biological activity through interactions with specific molecular targets. Preliminary studies suggest that it can bind to proteins and enzymes, influencing their activity and altering cellular pathways. This mechanism underlies its potential therapeutic effects and applications in drug development.

1. Biochemical Studies

The compound is utilized in biochemical research to explore protein interactions and functions. Its ability to modulate enzyme activity makes it a valuable tool for studying cellular processes.

2. Medicinal Chemistry

Research involving dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride contributes to the development of new pharmaceuticals. Its structural characteristics may confer unique therapeutic properties not found in other compounds.

Case Studies

Several studies have documented the biological effects of dibenzofuran derivatives, highlighting their potential as therapeutic agents:

- Neuroprotective Effects : A study demonstrated that compounds similar to dibenzofuran derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which may be beneficial in treating neurodegenerative diseases .

- Antioxidant Activity : Research has indicated that dibenzofuran derivatives possess antioxidant properties, which could help mitigate oxidative stress in various biological systems .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dibenzofuran | Core structure without amine or methyl groups | Common environmental pollutant |

| Isopropylamine | Simple amine structure | Used in various chemical syntheses |

| 2-Amino-dibenzofuran | Contains an amino group at position 2 | Potentially different biological activity |

| 4-Methyl-dibenzofuran | Methyl group at position 4 | Altered physical and chemical properties |

The combination of the dibenzofuran core with an isopropyl amine group in dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride may confer unique biological activities not present in other similar compounds.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves coupling isopropylamine with a dibenzofuran-4-ylmethyl precursor, followed by hydrochloride salt formation. Key steps include:

- Purification : Recrystallization using solvents like ethanol or acetone to remove unreacted starting materials .

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate isolation .

- Quality Control : Use HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) to verify purity ≥98% .

Q. How can researchers confirm the structural identity of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Compare H and C spectra with reference standards; observe characteristic peaks for dibenzofuran (aromatic protons) and isopropyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen bonding networks .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for hazardous amines:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with dilute HCl, absorb with inert material, and dispose as chemical waste .

Advanced Research Questions

Q. What analytical techniques are effective for detecting trace impurities in this compound?

- Methodological Answer : Employ hyphenated techniques for sensitivity:

- HPLC-DAD/UV : Use a C18 column (250 mm × 4.6 mm, 5 µm) with gradient elution (0.1% formic acid and methanol) at λ = 255 nm .

- LC-MS/MS : Quantify impurities down to 0.1% using MRM transitions; validate with reference standards (e.g., EP/BP impurities) .

Q. How can computational methods like DFT predict the physicochemical properties of this compound?

- Methodological Answer :

- Geometry Optimization : Use Gaussian or ORCA software to model the molecule’s ground-state structure .

- Lattice Energy Calculation : Compare DFT-derived energies with experimental X-ray data to assess crystal packing stability .

- Solubility Prediction : Apply COSMO-RS models to estimate solubility in polar solvents (e.g., water, DMSO) .

Q. How to address contradictions between experimental (e.g., NMR) and theoretical data?

- Methodological Answer :

- Cross-Validation : Re-run NMR under standardized conditions (e.g., deuterated DMSO, 25°C) .

- Impurity Check : Analyze HPLC traces for co-eluting species that distort spectral signals .

- Computational Refinement : Adjust DFT parameters (basis sets, solvation models) to better match experimental results .

Q. How to validate an analytical method for this compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Specificity : Demonstrate resolution from matrix components (e.g., excipients) via spiked recovery tests .

- Linearity : Test over 80–120% of target concentration (R ≥ 0.99) .

- Accuracy/Precision : Achieve ≤2% RSD in intra-day/inter-day assays .

Q. What challenges arise in determining the crystal structure of hydrochloride salts, and how can they be mitigated?

- Methodological Answer :

- Hygroscopicity : Store samples in a desiccator and use fast data collection (synchrotron sources) to prevent moisture absorption .

- Disorder Modeling : Refine X-ray data with SHELXL to account for dynamic disorder in the chloride counterion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.